molecular formula C14H15F3N4O5 B176392 TFA-ap-dC CAS No. 115899-38-2

TFA-ap-dC

Cat. No.: B176392
CAS No.: 115899-38-2
M. Wt: 376.29 g/mol
InChI Key: OKLUSVKQOCPUNW-IVZWLZJFSA-N
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Description

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine, commonly known as TFA-ap-dC, is a synthetic nucleoside analog. It is primarily used in biochemical and molecular biology research, particularly in the study of DNA modifications and interactions. This compound is a derivative of deoxycytidine, where the hydrogen atom at the 5-position of the cytosine ring is replaced by a trifluoroacetylamino-propynyl group.

Safety and Hazards

TFA-ap-dC is associated with certain safety hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Relevant Papers

A paper titled “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” discusses the mammalian toxicity of TFA and human exposures to assess the margin of exposures . Another paper titled “Challenges in the analytical determination of ultra-short-chain PFAAs other than TFA” discusses relevant sources of ultra-short-chain PFAAs other than TFA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine involves several steps:

    Starting Material: The synthesis begins with 2’-deoxycytidine.

    Protection: The hydroxyl groups of 2’-deoxycytidine are protected using suitable protecting groups such as silyl ethers.

    Substitution: The 5-position of the cytosine ring is then substituted with a trifluoroacetylamino-propynyl group through a series of reactions involving trifluoroacetic anhydride and propargylamine.

    Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for higher yields and purity.

    Purification: The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The trifluoroacetylamino-propynyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: The compound is employed in the study of DNA-protein interactions and DNA modifications.

    Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-azacytidine: Another nucleoside analog used in cancer therapy.

    2’-Deoxy-5-fluorocytidine: Used in the treatment of certain cancers.

    2’-Deoxy-5-iodocytidine: Employed in molecular biology research.

Uniqueness

2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynyl]cytidine is unique due to the presence of the trifluoroacetylamino-propynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with proteins, making it a valuable tool in research.

Properties

IUPAC Name

N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLUSVKQOCPUNW-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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